3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine
CAS No.: 2548993-18-4
Cat. No.: VC11828537
Molecular Formula: C15H15ClF3N3OS
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548993-18-4 |
|---|---|
| Molecular Formula | C15H15ClF3N3OS |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C15H15ClF3N3OS/c16-11-7-20-4-1-12(11)23-8-10-2-5-22(6-3-10)14-21-13(9-24-14)15(17,18)19/h1,4,7,9-10H,2-3,5-6,8H2 |
| Standard InChI Key | CVYORLFLUYYYMG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC(=CS3)C(F)(F)F |
| Canonical SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC(=CS3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The molecule consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a methoxy group. The methoxy group is further connected to a piperidin-4-ylmethyl chain, which terminates in a 4-(trifluoromethyl)-1,3-thiazol-2-yl heterocycle. This arrangement introduces significant steric and electronic complexity, with the trifluoromethyl group contributing hydrophobicity and metabolic stability .
Systematic Nomenclature
The IUPAC name 3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine reflects the connectivity:
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Pyridine backbone: Numbered such that chlorine occupies position 3 and the methoxy group position 4.
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Methoxy linker: Bridges to a piperidine ring at its 4-position via a methylene group.
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Thiazole substituent: Attached to the piperidine nitrogen, with a trifluoromethyl group at the thiazole’s 4-position .
Physicochemical Properties
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₅H₁₅ClF₃N₃O₂S, yielding a calculated molecular weight of 393.82 g/mol. Key contributors include:
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Trifluoromethyl group: Adds 69.01 g/mol.
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Chlorine: Contributes 35.45 g/mol.
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Thiazole and pyridine rings: Introduce aromatic character and planar geometry .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClF₃N₃O₂S |
| Molecular Weight (g/mol) | 393.82 |
| XLogP3 | ~3.5 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Solubility and Stability
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Solubility: Predominantly lipophilic due to the trifluoromethyl and thiazole groups, suggesting poor aqueous solubility but compatibility with organic solvents like DMSO or ethanol .
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Stability: The electron-withdrawing chlorine and trifluoromethyl groups may enhance resistance to oxidative degradation, though hydrolytic susceptibility at the methoxy linker is possible under acidic conditions .
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthesis involves modular assembly of the pyridine, piperidine, and thiazole components:
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Pyridine functionalization: Introduce chlorine at position 3 via electrophilic substitution, followed by methoxy group installation at position 4 using a nucleophilic displacement reaction .
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Piperidine-thiazole coupling: Construct the 4-(trifluoromethyl)-1,3-thiazol-2-ylpiperidine fragment through cyclocondensation of thiourea derivatives with α-bromo ketones, followed by N-alkylation of piperidine .
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Final assembly: Connect the methoxy-linked pyridine to the piperidine-thiazole moiety via a Williamson ether synthesis or Mitsunobu reaction .
Patented Methodologies
While no direct synthesis is documented, patents such as US8501936B2 and US6696567B2 describe analogous strategies for piperidine-heterocycle conjugates. For example, US8501936B2 details palladium-catalyzed cross-couplings to attach aromatic groups to piperidine nitrogen, a method adaptable for thiazole installation .
Pharmacological Profile
Hypothesized Mechanisms
The structural features suggest potential interactions with biological targets:
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Kinase inhibition: The pyridine-thiazole system may compete with ATP-binding sites, analogous to kinase inhibitors like imatinib .
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GPCR modulation: Piperidine derivatives frequently target neurotransmitter receptors, hinting at CNS activity .
ADMET Considerations
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Absorption: Moderate bioavailability is expected due to lipophilicity.
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Metabolism: Fluorine atoms may slow hepatic degradation, prolonging half-life.
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Toxicity: Chlorinated aromatics pose potential hepatotoxicity risks, necessitating further study .
Future Perspectives
Research Priorities
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